molecular formula C15H18FN3O B7508448 N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide

N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide

Cat. No. B7508448
M. Wt: 275.32 g/mol
InChI Key: KFIZZDZJGHIMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide is a chemical compound that has been the subject of scientific research. It is commonly referred to as FMTP or GSK-2193874. This compound belongs to the class of pyrazole carboxamide derivatives and has been studied for its potential therapeutic applications.

Mechanism of Action

FMTP exerts its pharmacological effects by selectively inhibiting the activity of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2). This results in the reduction of prostaglandin synthesis, which is responsible for the inflammatory response. FMTP does not inhibit the activity of the constitutive enzyme cyclooxygenase-1 (COX-1), which is responsible for the maintenance of normal physiological functions.
Biochemical and Physiological Effects:
FMTP has been shown to have a selective inhibitory effect on COX-2 activity, which results in the reduction of prostaglandin synthesis. This leads to a reduction in inflammation, pain, and fever. FMTP has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

FMTP has several advantages for lab experiments. It is a selective COX-2 inhibitor, which makes it useful for studying the role of COX-2 in various physiological and pathological conditions. FMTP is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, FMTP has limitations as well. It has poor solubility in water, which can limit its use in certain experimental settings. FMTP also has a relatively low potency compared to other COX-2 inhibitors, which can limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for the study of FMTP. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of FMTP. Another area of research is the investigation of the neuroprotective effects of FMTP in human clinical trials. Additionally, FMTP could be studied for its potential use in the treatment of other inflammatory and pain-related disorders, such as arthritis and cancer-related pain.

Synthesis Methods

The synthesis of FMTP involves a multi-step process that starts with the reaction of 3-fluoro-4-methylbenzylamine with 1,3,5-trimethylpyrazole-4-carboxylic acid. This reaction yields the intermediate 3-fluoro-4-methylbenzyl-1,3,5-trimethylpyrazole-4-carboxamide, which is then further reacted with thionyl chloride to obtain the final product, FMTP.

Scientific Research Applications

FMTP has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of neuropathic pain, migraines, and other pain-related disorders.

properties

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c1-9-5-6-12(7-13(9)16)8-17-15(20)14-10(2)18-19(4)11(14)3/h5-7H,8H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIZZDZJGHIMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=C2C)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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